Technical Whitepaper: Physical Properties and Pharmaceutical Applications of Ethyl trans-3-oxabicyclo[3.1.0]hexane-6-carboxylate (CAS 81056-11-3)
Technical Whitepaper: Physical Properties and Pharmaceutical Applications of Ethyl trans-3-oxabicyclo[3.1.0]hexane-6-carboxylate (CAS 81056-11-3)
Executive Summary
In modern drug development, the mitigation of entropic penalties during protein-ligand binding is a primary optimization strategy. Conformationally restricted scaffolds, such as bicyclic systems, serve as critical bioisosteres for flexible aliphatic chains. Ethyl trans-3-oxabicyclo[3.1.0]hexane-6-carboxylate (CAS 81056-11-3) is a highly specialized building block featuring a cyclopropane ring fused to a tetrahydrofuran core. This whitepaper provides an in-depth technical analysis of its physical properties, structural significance, and self-validating methodologies for analytical characterization, designed for researchers and application scientists in medicinal chemistry.
Chemical Identity and Structural Significance
The compound, formally identified as ethyl (1S,5R)-3-oxabicyclo[3.1.0]hexane-6-carboxylate[1], integrates an ester functionality onto a rigidified bicyclic framework.
The trans stereochemistry dictates that the ester group extends away from the steric bulk of the oxygen-containing ring. This specific vector projection is highly valuable in structure-based drug design (SBDD). By locking the dihedral angles, the 3-oxabicyclo[3.1.0]hexane core reduces the conformational degrees of freedom. When incorporated into an Active Pharmaceutical Ingredient (API), this rigidity lowers the entropic cost of binding to the target receptor's active site, often resulting in increased binding affinity and improved metabolic stability compared to unconstrained analogs.
Physical and Chemical Properties Profile
Understanding the physical properties of CAS 81056-11-3 is essential for predicting its behavior in both synthetic workflows and biological systems. The low Topological Polar Surface Area (TPSA) and moderate lipophilicity (XLogP3) make it an ideal fragment for maintaining cell membrane permeability in downstream drug candidates[1].
Table 1: Quantitative Physical and Chemical Properties
| Property | Value | Source / Context |
| Molecular Formula | C₈H₁₂O₃ | Computed[1] |
| Molecular Weight | 156.18 g/mol | PubChem Standard[1] |
| Exact Mass | 156.078644 Da | High-Resolution MS Target[1] |
| XLogP3 | 0.4 | Indicates moderate hydrophilicity[1] |
| Topological Polar Surface Area | 35.5 Ų | Favorable for passive permeability[1] |
| Storage Temperature | 0–8 °C | Prevents ester hydrolysis/degradation[2] |
| Physical State | Liquid | Ambient conditions |
Pharmaceutical Integration: The Bicyclic Advantage
CAS 81056-11-3 is prominently utilized in the synthesis of complex therapeutic agents. A primary example of its application is in the development of heterocyclic-substituted alkanamides, which function as potent renin inhibitors [3]. In these synthetic pathways, the ethyl ester is typically subjected to saponification to yield the corresponding carboxylic acid, which is subsequently coupled with complex amines to form stable amide linkages[3].
Figure 1: Synthetic workflow integrating CAS 81056-11-3 into a target API like a renin inhibitor.
Experimental Methodologies: Characterization & Validation
To ensure the integrity of the trans stereochemistry and the purity of the batch, laboratories must employ rigorous, self-validating analytical protocols. The following methodologies explain not just the how, but the causality behind each operational parameter.
Protocol A: GC-MS Analysis for Purity and Mass Confirmation
Because CAS 81056-11-3 is a relatively low-molecular-weight ester, it possesses sufficient volatility for Gas Chromatography-Mass Spectrometry (GC-MS), which offers superior resolution compared to LC-MS for this class of compounds.
-
Sample Preparation: Dilute the compound to 1 mg/mL in LC-MS grade ethyl acetate.
-
Causality: Ethyl acetate fully solvates the moderately lipophilic ester (LogP 0.4)[1] while providing a clean, early-eluting solvent front that does not mask the analyte.
-
-
Internal Standard Addition: Spike the sample with 10 µg/mL of dodecane.
-
Causality (Self-Validation): Dodecane acts as an inert retention time and response factor reference. If the dodecane peak shifts or its area varies, the operator immediately knows there is an instrument anomaly (e.g., column degradation or injection error), rather than a sample purity issue.
-
-
Thermal Gradient: Inject 1 µL using a split ratio of 10:1. Run a temperature gradient from 50 °C (hold 1 min) to 280 °C at 15 °C/min.
-
Causality: The gradual thermal ramp ensures the bicyclic ester elutes sharply without undergoing thermal degradation or rearrangement, allowing for precise detection of the 156.18 m/z parent ion[1].
-
Protocol B: NMR Spectroscopy for Stereochemical Verification
The biological efficacy of the final API relies heavily on the correct trans relative stereochemistry. Nuclear Magnetic Resonance (NMR) is the definitive tool for this validation.
-
Solvent Selection: Dissolve 15 mg of the sample in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS).
-
Causality (Self-Validation): CDCl₃ provides an unobstructed spectral window for the aliphatic and ether protons. TMS provides an internal zero-point calibration, ensuring that chemical shift assignments are absolute and reproducible.
-
-
Acquisition & J-Coupling Analysis: Acquire standard ¹H and ¹³C spectra at 400 MHz or higher.
-
Causality: The ¹H spectrum is critical for analyzing the cyclopropane ring protons. According to the Karplus equation, the dihedral angle between the vicinal protons on the cyclopropane ring dictates the ³J coupling constants. The trans relationship restricts this angle, resulting in distinct, smaller ³J values (typically 3–5 Hz) compared to the cis isomer (typically 8–10 Hz). Observing these specific splitting patterns unequivocally validates the stereochemical integrity of the batch.
-
Figure 2: Self-validating analytical workflow for physical and structural characterization.
Conclusion
Ethyl trans-3-oxabicyclo[3.1.0]hexane-6-carboxylate (CAS 81056-11-3) is far more than a simple ester; it is a precision-engineered scaffold designed to impart conformational rigidity into advanced therapeutics. By understanding its physical properties—such as its low TPSA and specific mass characteristics—and employing rigorous, self-validating analytical workflows, researchers can reliably integrate this building block into complex drug discovery pipelines, such as those targeting the renin-angiotensin system.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 12872349, Ethyl trans-3-oxabicyclo[3.1.0]hexane-6-carboxylate". PubChem. Available at:[Link]
- World Intellectual Property Organization (WIPO). "Heterocyclic-substituted alkanamides useful as renin inhibitors". Google Patents (WO2006095020A1).
Sources
- 1. Ethyl trans-3-oxabicyclo[3.1.0]hexane-6-carboxylate | C8H12O3 | CID 12872349 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ethyl trans-3-oxabicyclo[3.1.0]hexane-6-carboxylate price,buy ethyl trans-3-oxabicyclo[3.1.0]hexane-6-carboxylate - chemicalbook [chemicalbook.com]
- 3. WO2006095020A1 - Heterocyclic-substituted alkanamides useful as renin inhibitors - Google Patents [patents.google.com]
